molecular formula C19H26N4O2 B1666172 Benzamide, 5-amino-2-(octyloxy)-N-(2-pyrimidinyl)- CAS No. 13736-72-6

Benzamide, 5-amino-2-(octyloxy)-N-(2-pyrimidinyl)-

Cat. No.: B1666172
CAS No.: 13736-72-6
M. Wt: 342.4 g/mol
InChI Key: JVWCLDBWDVZCKV-UHFFFAOYSA-N
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Description

Benzamide, 5-amino-2-(octyloxy)-N-(2-pyrimidinyl)- is a bioactive chemical.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Antiviral Activity : A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which were found to possess significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).
  • Antimicrobial and Antioxidant Properties : Another research uncovered a new benzamide from Streptomyces YIM67086 with notable antimicrobial and antioxidant activities (Yang et al., 2015).
  • Antiarrhythmic Agents : Benzamides with trifluoroethoxy ring substituents were evaluated for antiarrhythmic activity, showcasing potential in this area (Banitt et al., 1977).

Chemical Analysis and Synthesis Techniques

  • Nonaqueous Capillary Electrophoresis : A study focused on the separation of imatinib mesylate and related benzamide substances using nonaqueous capillary electrophoresis, indicating its utility in chemical analysis (Ye et al., 2012).

Drug Development and Synthesis

  • Histone Deacetylase Inhibitor : A compound, MGCD0103, was identified as a selective small molecule histone deacetylase inhibitor with promising anticancer drug potential (Zhou et al., 2008).
  • Anti-Inflammatory and Analgesic Agents : Research on benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone highlighted their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Design and Synthesis

  • VEGFR-2 Inhibitors : Substituted benzamides were identified as potent inhibitors of vascular endothelial growth factor receptor-2, important for treating various cancers (Borzilleri et al., 2006).

Neuroleptic Activity

  • Neuroleptics : Benzamides of N,N-disubstituted ethylenediamines were studied for potential neuroleptic drugs, showing a correlation between structure and activity (Iwanami et al., 1981).

Chemical Synthesis and Analysis

  • Synthesis of Radioactive Compounds : The synthesis of (S)-BZM and (R)-BZM for the preparation of (S)-123I-IBZM was explored, demonstrating the chemical versatility of benzamides (Bobeldijk et al., 1990).

  • Luminescent Properties : Pyridyl substituted benzamides showed aggregation-enhanced emission and multi-stimuli-responsive properties, indicating their potential in material science applications (Srivastava et al., 2017).

  • Marine-sourced Natural Product Synthesis : The total synthesis of a marine-sourced pyrimidinyl benzamide with antibacterial properties was explored, emphasizing the role of nature in drug development (Joshi & Dodge, 2021).

  • Synthesis of Antitumor Agents : The synthesis of antitumor agent nilotinib showcased the importance of benzamides in cancer therapy (Wang Cong-zhan, 2009).

  • Polymer Synthesis : Research on chain-growth polycondensation for aramide synthesis illustrated the role of benzamides in polymer science (Yokozawa et al., 2002).

Properties

CAS No.

13736-72-6

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

5-amino-2-octoxy-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C19H26N4O2/c1-2-3-4-5-6-7-13-25-17-10-9-15(20)14-16(17)18(24)23-19-21-11-8-12-22-19/h8-12,14H,2-7,13,20H2,1H3,(H,21,22,23,24)

InChI Key

JVWCLDBWDVZCKV-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NC2=NC=CC=N2

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NC2=NC=CC=N2

Appearance

Solid powder

13736-72-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzamide, 5-amino-2-(octyloxy)-N-(2-pyrimidinyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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